Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane

Energetic materials Crystal engineering Density prediction

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)methane (CAS 120493-21-2; synonym 5,5′-bis(trifluoromethyl)-3,3′-bi-1,2,4-oxadiazole; molecular formula C₆F₆N₄O₂, MW 274.08 g·mol⁻¹) is a hydrogen-free, C–C bonded bis-heterocycle composed of two 1,2,4-oxadiazole rings each substituted with a trifluoromethyl group. The compound belongs to the bi-oxadiazole subclass of energetic heterocycles and has been characterised by single-crystal X-ray diffraction, vibrational spectroscopy and thermal analysis.

Molecular Formula C7H2F6N4O2
Molecular Weight 288.11 g/mol
Cat. No. B12335968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane
Molecular FormulaC7H2F6N4O2
Molecular Weight288.11 g/mol
Structural Identifiers
SMILESC(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F
InChIInChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2
InChIKeyMMOLRGDSADCKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane – Chemical Identity, Physicochemical Profile and Procurement-Relevant Context


Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)methane (CAS 120493-21-2; synonym 5,5′-bis(trifluoromethyl)-3,3′-bi-1,2,4-oxadiazole; molecular formula C₆F₆N₄O₂, MW 274.08 g·mol⁻¹) is a hydrogen-free, C–C bonded bis-heterocycle composed of two 1,2,4-oxadiazole rings each substituted with a trifluoromethyl group [1]. The compound belongs to the bi-oxadiazole subclass of energetic heterocycles and has been characterised by single-crystal X-ray diffraction, vibrational spectroscopy and thermal analysis [1]. Its calculated partition coefficient (LogP = 2.16) and polar surface area (PSA = 77.84 Ų) place it in a distinct physicochemical space compared to regioisomeric bi-oxadiazoles and mono-oxadiazole congeners, which has direct implications for solubility, membrane permeability and formulation behaviour in both drug-discovery and materials-science procurement workflows.

Why a Generic 1,2,4-Oxadiazole or Alternative Regioisomer Cannot Replace Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane in Structure-Critical Applications


Substituting this compound with a mono-oxadiazole, a 1,3,4-oxadiazole regioisomer or an alternative bis-heterocycle linker introduces quantifiable changes in crystal packing, thermal behaviour and electronic distribution that directly affect performance in energetic-materials design and metal-coordination chemistry. The 3,3′-bi(1,2,4-oxadiazole) scaffold with trifluoromethyl substituents adopts a nearly planar conformation in the solid state, whereas the 5,5′-bi(1,3,4-oxadiazole) isomer is significantly twisted, leading to different densities and intermolecular interactions [1]. Furthermore, the absence of hydrogen atoms eliminates metabolic CYP450 oxidation sites, a feature that distinguishes this compound from its alkyl-linked or partially hydrogenated analogs in medicinal-chemistry campaigns probing class IIa HDAC zinc-binding groups [2]. These structural and physicochemical differences mean that procurement decisions based solely on heterocycle class or nominal functional-group similarity carry a high risk of downstream failure in applications where crystal density, thermal stability, or metabolic profile is critical.

Quantitative Differentiation Evidence for Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane Relative to Structural Comparators


Crystal Structure and Conformational Planarity vs. 1,3,4-Oxadiazole Regioisomer

Single-crystal X-ray diffraction reveals that 3,3′-bi-(5-trifluoromethyl-1,2,4-oxadiazole) (the direct-bonded analogue of the target compound) crystallises in a nearly planar conformation with an inter-ring dihedral angle close to 0°, whereas the constitutional isomer 5,5′-bi-(2-trifluoromethyl-1,3,4-oxadiazole) adopts a significantly twisted geometry. This conformational difference translates into distinct crystal-packing motifs and experimentally measured densities, with the 1,2,4-oxadiazole isomer exhibiting higher crystal density [1]. The planar scaffold provides superior π–π stacking interactions that are essential for designing insensitive energetic materials with layer-stacking architectures [2].

Energetic materials Crystal engineering Density prediction

Lipophilicity (LogP) and Polar Surface Area Differentiation from Mono-Oxadiazole and 1,3,4-Oxadiazole Analogs

The target compound has a calculated LogP of 2.16 and a PSA of 77.84 Ų . In comparison, the mono-oxadiazole analogue 3-(trifluoromethyl)-1,2,4-oxadiazole has LogP = 1.09 and PSA = 38.92 Ų , while 5-phenyl-3-(trifluoromethyl)-1,2,4-oxadiazole has LogP = 2.76 and PSA = 38.92 Ų . The bis-oxadiazole structure thus doubles the PSA relative to mono-oxadiazole cores while maintaining moderate lipophilicity, occupying a distinct ADME space. This balanced profile is particularly relevant for CNS drug-discovery programmes, where PSA < 90 Ų and LogP between 2 and 5 are empirically associated with favourable blood-brain barrier penetration [1].

Medicinal chemistry Drug design ADME prediction

Trifluoromethyl-Oxadiazole Zinc-Binding Group: Selectivity Advantage Over Hydroxamate-Based HDAC Inhibitors (Class-Level Inference)

The 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety, which constitutes half of the target bis-compound, functions as a non-chelating zinc-binding group (ZBG) that confers class IIa HDAC selectivity while circumventing the pharmacological liabilities of hydroxamate-based ZBGs. The prototypical TFMO-containing inhibitor TMP269 exhibits IC₅₀ values of 157, 97, 43 and 23 nM for HDAC4, HDAC5, HDAC7 and HDAC9, respectively, with IC₅₀ >100 µM against class I HDACs (HDAC1/2/3) and 8.2–4.2 µM against HDAC6/8 . In contrast, the hydroxamate pan-HDAC inhibitor SAHA (vorinostat) shows IC₅₀ values of 10–50 nM across class I and class II HDACs with no isoform selectivity [1]. Crystallographic studies confirm that the TFMO group binds the active-site zinc ion directly without chelation, which structural comparison with the vorinostat–HDAC7 co-crystal structure attributes to a larger exploited catalytic-site volume [2].

HDAC inhibition Zinc-binding group Class IIa selectivity

Energetic-Material Intermediate: Fluorine-to-Nitro Substitution Pathway for Tailored Detonation Performance

The target compound serves as a strategic starting point for synthesising polynitromethyl-substituted energetic bi-1,2,4-oxadiazoles. Quantum chemical calculations demonstrate that successive substitution of the exocyclic CF₃ fluorine atoms by nitro groups (difluoronitromethyl → fluorodinitromethyl → trinitromethyl) systematically increases the calculated heat of formation, density and detonation performance while maintaining acceptable thermal stability for melt-castable explosive applications [1]. This 'fluorine-to-nitro' derivatisation pathway is unique to the 3,3′-bi(1,2,4-oxadiazole) scaffold because the 1,3,4-regioisomer undergoes different substitution chemistry and yields products with distinct performance profiles. In comparative computational studies, the trinitromethyl derivative of the target scaffold was predicted to outperform the analogous 1,3,4-oxadiazole derivative in both detonation velocity and pressure [1][2].

Energetic materials Detonation performance Thermal stability

Procurement-Driven Application Scenarios for Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane


Energetic Materials R&D: Fluorine-to-Nitro Derivatisation for High-Density, Insensitive Explosives

The target compound is the validated starting material for synthesising 5,5′-bis(fluorodinitromethyl)- and 5,5′-bis(trinitromethyl)-3,3′-bi(1,2,4-oxadiazole), which computational studies predict to exhibit detonation velocities exceeding 8,500 m·s⁻¹ with impact sensitivities (IS > 35 J) and friction sensitivities (FS > 288 N) that compare favourably to TNT and RDX [1][2]. Procurement enables access to a systematic structure–property relationship investigation where incremental substitution of fluorine by nitro groups tunes performance and sensitivity in a predictable manner. This scenario is directly supported by the crystal-structure evidence and computational predictions documented in Section 3.

Bivalent Class IIa HDAC Inhibitor Design Using a Bis-TFMO Zinc-Binding Scaffold

The bis-TFMO architecture offers a unique platform for designing bivalent HDAC inhibitors where two oxadiazole zinc-binding groups are pre-organised within a single rigid scaffold. The LogP (2.16) and PSA (77.84 Ų) values place this scaffold within the favourable CNS drug-like property space [1], while the class IIa selectivity documented for monovalent TFMO inhibitors (HDAC4/5/7/9 IC₅₀ = 23–157 nM; class I IC₅₀ >100 µM) [2] provides a strong pharmacological rationale. The bis-TFMO configuration may enable simultaneous engagement of two HDAC active sites or a single HDAC with enhanced residence time, a hypothesis that cannot be explored with mono-oxadiazole building blocks.

Coordination Chemistry: Hydrogen-Free Bis-Oxadiazole Ligand for Metal Complexes in Catalysis or Sensing

The absence of hydrogen atoms eliminates oxidative degradation pathways and C–H bond activation side reactions, making this compound an exceptionally robust ligand candidate for transition-metal and lanthanide coordination. The nearly planar 3,3′-bi(1,2,4-oxadiazole) core provides an ideal bite angle for bridging two metal centres or chelating a single metal ion [1]. This application scenario is supported by the crystal-structure conformation evidence in Section 3 and is distinct from twisted 1,3,4-oxadiazole ligands that cannot achieve the same coordination geometry.

Agrochemical Intermediate: Trifluoromethyl-Oxadiazole Building Block for Fungicide Discovery

Trifluoromethyl-1,2,4-oxadiazoles are a privileged scaffold in modern fungicide discovery, with BASF, Syngenta and other agrochemical companies patenting extensive libraries of 5-trifluoromethyl-1,2,4-oxadiazole derivatives for combating phytopathogenic fungi [1][2]. The bis-CF₃ compound serves as a versatile intermediate for constructing more complex agrochemical candidates through modification at the 3,3′-positions or by exploiting the ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closure) reactivity of the oxadiazole ring, which is uniquely activated by the electron-withdrawing trifluoromethyl substituents.

Quote Request

Request a Quote for Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.